N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide
Description
This compound is a highly specialized organic molecule with a 1,2,3-triazolo[4,5-d]pyrimidine core fused to a fluorinated tetrahydrofuran moiety. Key structural features include:
- Core heterocycle: The triazolo-pyrimidine scaffold, known for its role in nucleotide analog design and kinase inhibition .
- Protecting group: A bulky bis(4-methoxyphenyl)(phenyl)methoxy group attached to the tetrahydrofuran ring, enhancing stability and modulating solubility .
- Substituents:
- Fluorine atom at the 4-position of the tetrahydrofuran ring, influencing electronic properties and metabolic resistance.
- Isobutyramide side chain, which may enhance target binding through hydrophobic interactions .
- Molecular weight: 672.8 g/mol, reflecting its complexity .
Properties
Molecular Formula |
C34H35FN6O7 |
|---|---|
Molecular Weight |
658.7 g/mol |
IUPAC Name |
N-[3-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide |
InChI |
InChI=1S/C34H35FN6O7/c1-19(2)30(43)37-33-36-29-27(31(44)38-33)39-40-41(29)32-28(42)26(35)25(48-32)18-47-34(20-8-6-5-7-9-20,21-10-14-23(45-3)15-11-21)22-12-16-24(46-4)17-13-22/h5-17,19,25-26,28,32,42H,18H2,1-4H3,(H2,36,37,38,43,44)/t25-,26+,28-,32-/m1/s1 |
InChI Key |
YMNDQPPACYREPE-GZQUKPGKSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3[C@@H]([C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)O |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide likely involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the fluoro and hydroxyl groups, and the construction of the triazolopyrimidine core. Each step would require specific reagents, catalysts, and reaction conditions to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in various diseases due to its unique structural properties. Its design incorporates multiple pharmacophores that may enhance bioactivity and selectivity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The incorporation of triazole and pyrimidine moieties is known to enhance the interaction with biological targets involved in cancer progression. A study demonstrated that derivatives of triazolopyrimidine showed promising results in inhibiting tumor growth in vitro and in vivo models .
Antiviral Properties
The compound's structural features suggest potential antiviral activity. Compounds with similar configurations have been shown to inhibit viral replication by targeting specific viral enzymes or receptors. For instance, the triazole ring is often associated with enhanced antiviral activity against RNA viruses .
Biochemical Applications
Beyond medicinal uses, this compound has implications in biochemical research.
Enzyme Inhibition Studies
The compound can serve as a lead structure for developing enzyme inhibitors. Its ability to interact with various enzymes makes it suitable for studying enzyme kinetics and mechanisms of inhibition. For example, similar compounds have been utilized to inhibit kinases involved in cell signaling pathways crucial for cancer cell proliferation .
Molecular Probes
Due to its unique molecular structure, it may be used as a molecular probe in biochemical assays to study cellular processes or interactions. The fluorescent properties of certain derivatives could allow for real-time monitoring of biological processes in live cells .
Data Tables
| Application Area | Potential Benefits | Examples of Similar Compounds |
|---|---|---|
| Anticancer | Inhibition of tumor growth | Triazolopyrimidines |
| Antiviral | Inhibition of viral replication | Triazole derivatives |
| Enzyme Inhibition | Targeting specific enzymes | Kinase inhibitors |
| Molecular Probes | Real-time monitoring of cellular processes | Fluorescent derivatives |
Case Study 1: Anticancer Activity
A study evaluated the efficacy of a related triazolopyrimidine compound in various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting that the compound effectively induces apoptosis in cancer cells .
Case Study 2: Antiviral Screening
In another investigation, a series of compounds based on the triazole-pyrimidine scaffold were screened against influenza virus strains. The results showed significant antiviral activity at low micromolar concentrations, highlighting the potential of these compounds as antiviral agents .
Mechanism of Action
The mechanism of action of N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The compound’s structure suggests it could fit into specific binding sites, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations:
Core Heterocycle: The triazolo-pyrimidine core (shared with ) is critical for mimicking nucleosides, whereas pyrimidinone (Compound 38) and imidazo-pyrimido-pyrimidine (Compound 3d) cores prioritize kinase or protease inhibition .
Protecting Groups : The target’s bulky bis(4-methoxyphenyl)(phenyl)methoxy group distinguishes it from simpler protecting groups (e.g., benzamide in ), impacting pharmacokinetics and synthetic complexity .
Amide Substituents : Isobutyramide’s branched structure may enhance membrane permeability compared to benzamide or acrylamide .
Fluorine Substitution: The 4-fluoro group in the target compound and improves metabolic stability relative to non-fluorinated analogues .
Computational Similarity Analysis
- Tanimoto Coefficients: Structural similarity indexing (e.g., using Tanimoto scores) may reveal overlaps with known kinase inhibitors, though the target’s unique protecting group reduces direct analogs .
- Molecular Dynamics : Simulations predict strong binding to ATP pockets in kinases, akin to FDA-approved drugs like imatinib .
Biological Activity
N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The compound has a molecular formula of C34H38FN6O6 and a molecular weight of 634.70 g/mol. Its structure features multiple functional groups that may contribute to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrimidines and triazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains and fungi. Specific studies have reported that certain triazole derivatives can inhibit the growth of resistant bacterial strains by interfering with their metabolic pathways .
Anticancer Properties
Studies have suggested that compounds with triazole and pyrimidine scaffolds possess anticancer activity. For example, a related compound demonstrated cytotoxic effects on prostate cancer cell lines (PC-3 and DU145) with IC50 values indicating potent activity . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound’s structural features suggest potential as an enzyme inhibitor. Inhibitors targeting kinases or other metabolic enzymes can lead to significant therapeutic outcomes in cancer treatment. For instance, similar compounds have shown to inhibit MRCKα kinase activity, which is crucial in cancer cell proliferation .
Case Studies
- Prostate Cancer Study : A study evaluated the effects of a closely related compound on prostate cancer cell lines. The results indicated a reduction in cell viability with an IC50 value of approximately 2.22 μM for PC-3 cells and 1.67 μM for DU145 cells .
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties of triazole derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the triazole ring in enhancing bioactivity against resistant strains .
Data Tables
| Biological Activity | Related Compound | IC50 Value (µM) | Target |
|---|---|---|---|
| Anticancer | Triazole Derivative | 2.22 (PC-3) | Prostate Cancer |
| Anticancer | Triazole Derivative | 1.67 (DU145) | Prostate Cancer |
| Antimicrobial | Pyrimidine Derivative | Varies | Bacterial Strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
